molecular formula C19H18F2N2O2 B2599461 (3,4-difluorophenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2108994-40-5

(3,4-difluorophenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No. B2599461
CAS RN: 2108994-40-5
M. Wt: 344.362
InChI Key: WLBVDWHRVLHAKK-UHFFFAOYSA-N
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Description

(3,4-difluorophenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C19H18F2N2O2 and its molecular weight is 344.362. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Complex Organic Molecules

One of the core applications of this compound is in the synthesis of highly functionalized azabicyclo[3.2.1]octane moieties, which are valuable in the construction of natural and non-natural tropane alkaloids. The synthesis involves the transformation of related precursors through cycloaddition reactions, enabling the creation of rich substitution patterns for divergent conversion into various alkaloids (Rumbo et al., 1996).

Development of Antimicrobial Agents

Another significant area of application is in the development of new antimicrobial agents. Compounds structurally related to (3,4-difluorophenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone have been synthesized and evaluated for their antibacterial and antifungal activities. For example, a series of new oxime derivatives were synthesized and showed promising antimicrobial activity against pathogenic bacterial and fungal strains, highlighting the potential of these compounds in addressing drug-resistant infections (Mallesha & Mohana, 2014).

Role in Structural and Spectral Studies

The compound and its analogs have also been used in structural and spectral studies to understand the behavior of complex molecules. For instance, studies on complexes with heterocyclic ligands have provided insights into their structural characteristics and magnetic properties, which are crucial for applications in materials science and catalysis (Calancea et al., 2013).

Contribution to Cycloaddition Reactions

Moreover, research on α-Hydroxy-γ-pyrone-based oxidopyrylium cycloaddition reactions, facilitated by compounds related to the query chemical, has opened new pathways for generating oxabicyclo[3.2.1]octane products. These methods are instrumental in the efficient synthesis of a diverse range of bicyclic products containing α-methoxyenone or α-ethoxyenone groups, further underscoring the versatility of these chemical frameworks in organic synthesis (D’Erasmo et al., 2016).

Exploration of Chemical Reactivity

Additionally, the exploration of the reactivity of related compounds under different conditions has contributed to the understanding of their chemical behavior. This includes studies on the activation of molecules by dearomatization using secondary amines, which has implications for the development of new synthetic methodologies and the creation of novel compounds with potential biological activities (Nishiwaki et al., 2018).

properties

IUPAC Name

(3,4-difluorophenyl)-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O2/c20-17-6-3-12(8-18(17)21)19(24)23-13-4-5-14(23)10-16(9-13)25-15-2-1-7-22-11-15/h1-3,6-8,11,13-14,16H,4-5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBVDWHRVLHAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC(=C(C=C3)F)F)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.